(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
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Overview
Description
This compound features a cyclohexane ring substituted with isopropyl and methyl groups, along with a hydroxy-oxathiolane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is to begin with (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol, which can be synthesized through the hydrogenation of pulegoneThe final step involves the deprotection of the hydroxyl group and the esterification of the carboxylate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxathiolane ring can be reduced to form a diol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxathiolane ring produces a diol. Substitution reactions can yield a variety of esters or amides, depending on the nucleophile employed .
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation or pain perception. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound, known for its use in flavor and fragrance industries
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylate: A related ester with similar structural features but different functional groups
Uniqueness
Its chiral nature also makes it valuable in asymmetric synthesis and other stereoselective processes .
Properties
Molecular Formula |
C14H24O4S |
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Molecular Weight |
288.40 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14+/m1/s1 |
InChI Key |
KXKDZLRTIFHOHW-OJROKELRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origin of Product |
United States |
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